

# An In-depth Technical Guide to 1-Chloro-2-methoxyethane

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## Compound of Interest

Compound Name: 2-Chloroethyl methyl ether

Cat. No.: B031591

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This technical guide provides a comprehensive overview of 1-chloro-2-methoxyethane, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its nomenclature, physicochemical properties, and key experimental protocols for its synthesis.

## Nomenclature

- IUPAC Name: 1-chloro-2-methoxyethane[1][2]
- Synonyms: **2-Chloroethyl methyl ether**, 2-Methoxyethyl chloride, Ethane, 1-chloro-2-methoxy-, beta-chloroethylmethylether, Methyl 2-chloroethyl ether.[3][4][5][6][7]

## Physicochemical Properties

The following table summarizes the key quantitative data for 1-chloro-2-methoxyethane.

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>7</sub> ClO[4][5][8]
Molecular Weight	94.54 g/mol [4][5][8]
Appearance	Clear, colorless to yellowish liquid[1][4][9]
Melting Point	-55 °C[4][9]
Boiling Point	89-90 °C[4][9]
Density	1.035 g/mL at 25 °C[4][9]
Refractive Index	n <sub>20/D</sub> 1.408[4][9]
Flash Point	8 °C (46.4 °F) - closed cup
Water Solubility	60 g/L at 20 °C[4][7]
CAS Registry Number	627-42-9[5][6][8]
InChI Key	XTIGGAHUZJWQMD-UHFFFAOYSA-N[1][7]
SMILES	COCCCl[1]

## Experimental Protocols: Synthesis

1-chloro-2-methoxyethane is an important chemical raw material used in the synthesis of pharmaceuticals and dyes.[10] Several methods for its synthesis have been reported.

### 1. Synthesis from Ethylene Glycol Methyl Ether and Thionyl Chloride

This method provides a convenient and economical route to **2-chloroethyl methyl ether**, avoiding the use of highly toxic reagents and the hydrolysis issues associated with other methods.[10]

- Reactants: Ethylene glycol methyl ether, thionyl chloride.
- Catalyst: N,N-dimethylaniline type catalyst.
- Solvent: Organic solvent.

- Procedure:
  - An organic solvent, N,N-dimethylaniline catalyst, and ethylene glycol methyl ether are added to a reaction vessel equipped with a tail gas absorption device.
  - Thionyl chloride is added dropwise while stirring in an ice bath. The molar ratio of N,N-dimethylaniline catalyst:ethylene glycol methyl ether:thionyl chloride is maintained at 0.005-0.15:1:0.5-3.
  - After the addition is complete, the mixture is stirred at room temperature for 1 hour.
  - The temperature is then raised to 30-40 °C and the reaction is continued for 4 hours.
  - Finally, the reaction is allowed to proceed to completion at 50-70 °C.
  - Post-reaction, the mixture is poured into an alkaline solution to adjust the pH to between 7 and 9.
  - The organic layer is separated. The aqueous layer is extracted with an organic solvent, and the organic layers are combined.
  - The combined organic layer is washed sequentially with an alkaline solution and distilled water, then dried with a drying agent.
  - The final product is obtained by distillation or rectification under atmospheric pressure.[\[10\]](#)

## 2. Synthesis from 2-Chloroethanol and Dimethyl Sulfate

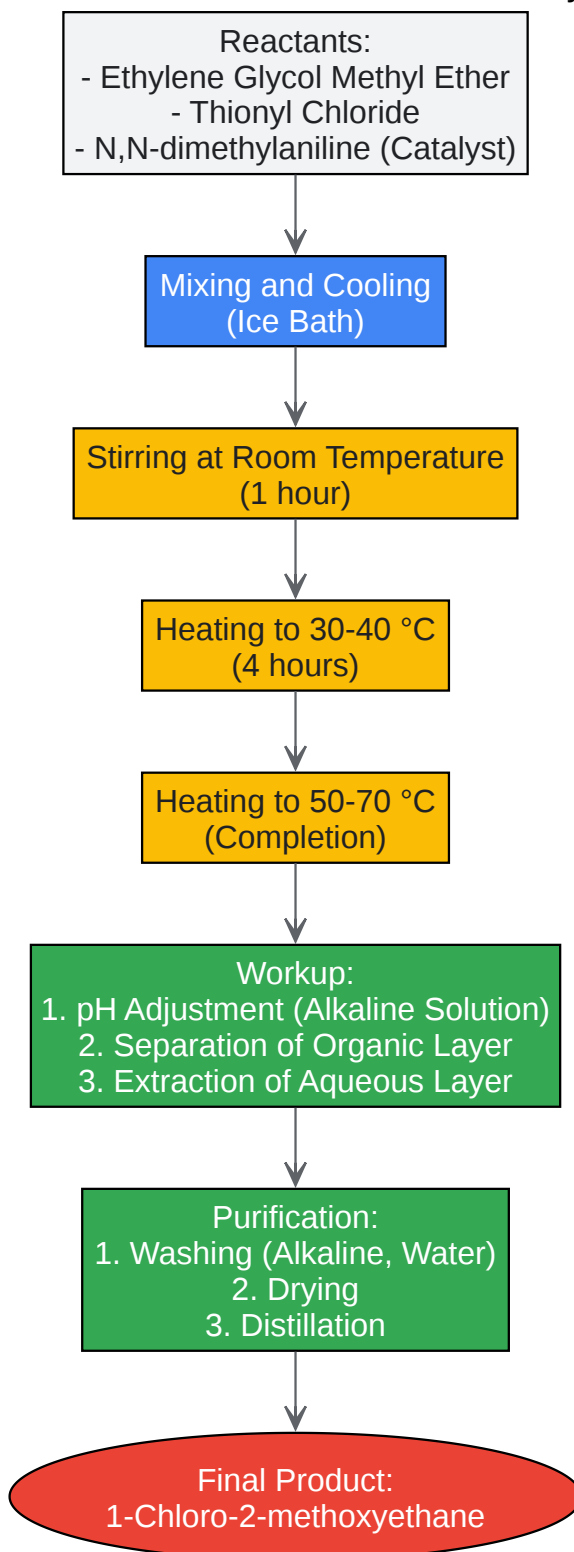
This method involves the selective monomethoxylation of 2-chloroethanol.

- Reactants: 2-Chloroethanol, dimethyl sulfate, calcium carbonate.
- Procedure:
  - Calcium carbonate (27.3 g, 273.2 mmol), dimethyl sulfate (23.5 mL, 248.4 mmol), and 2-chloroethanol (16.6 mL, 248.4 mmol) are added to a round-bottomed flask equipped with a distillation apparatus.

- The reaction mixture is heated to 120-130°C and the reaction is continued until distillation ceases (approximately overnight).
- The distillate is then diluted with ether and washed with a 2N NaOH solution.
- The aqueous layer is extracted again with ether.
- All ether layers are combined and dried with anhydrous magnesium sulfate.
- The target product, **2-chloroethyl methyl ether**, is obtained as a colorless liquid by distillation, collecting the fraction with a vapor temperature of 88-90°C.[9] A disadvantage of this method is that 2-chloroethanol can easily hydrolyze or dehydrochlorinate in an alkaline environment, which can reduce the yield. Additionally, dimethyl sulfate is highly toxic.[10]

## Diagrams

## Synthesis Workflow of 1-Chloro-2-methoxyethane

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Caption: Synthesis workflow from ethylene glycol methyl ether.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2-methoxyethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031591#2-chloroethyl-methyl-ether-iupac-name-and-synonyms>]

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